3-amino-1-(4-methylpiperazin-1-yl)propan-1-one Dihydrochloride
Description
3-amino-1-(4-methylpiperazin-1-yl)propan-1-one Dihydrochloride is a chemical compound with the molecular formula C8H19Cl2N3O and a molecular weight of 244.16 g/mol . It is commonly used in scientific research and has various applications in chemistry, biology, and medicine.
Properties
IUPAC Name |
3-amino-1-(4-methylpiperazin-1-yl)propan-1-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O.2ClH/c1-10-4-6-11(7-5-10)8(12)2-3-9;;/h2-7,9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYLYHCCNIQDJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373400 | |
| Record name | 3-Amino-1-(4-methylpiperazin-1-yl)propan-1-one--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
717904-35-3 | |
| Record name | 3-Amino-1-(4-methylpiperazin-1-yl)propan-1-one--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Stepwise Synthetic Route
| Step | Description | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 4-methylpiperazine or procurement of 4-methylpiperazine hydrochloride | Commercially available or synthesized via cyclization of ethylenediamine derivatives | The methyl group is critical for activity and solubility |
| 2 | Alkylation of 4-methylpiperazine with 3-chloropropanone | 4-methylpiperazine + 3-chloropropanone, solvent (e.g., dichloromethane), base (e.g., triethylamine), room temperature or slight heating | Forms 1-(4-methylpiperazin-1-yl)propan-1-one intermediate |
| 3 | Introduction of amino group at 3-position | Reductive amination or nucleophilic substitution using ammonia or amine source under controlled conditions | Yields 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one |
| 4 | Salt formation | Treatment with HCl gas or aqueous HCl to form dihydrochloride salt | Enhances solubility and stability |
Alternative Synthetic Approaches
Use of Protected Amino Intermediates:
Protecting groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) may be used on the amino group during intermediate steps to prevent side reactions. After the key transformations, deprotection is performed to yield the free amino compound before salt formation.Direct Coupling Methods:
Some protocols involve direct coupling of 4-methylpiperazine with amino-propanone derivatives under catalytic or microwave-assisted conditions to improve yield and reduce reaction times.
Purification and Characterization
Purification:
Post-reaction mixtures are typically purified by extraction (e.g., with dichloromethane), washing with acid/base solutions, drying over sodium sulfate, and concentration under reduced pressure. Chromatographic techniques such as column chromatography or preparative HPLC may be employed for higher purity.Characterization:
The final compound is characterized by spectroscopic methods including:
Research Findings on Preparation Efficiency and Yields
| Method | Key Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Alkylation of 4-methylpiperazine with 3-chloropropanone followed by amination and salt formation | Room temperature to 50°C, organic solvent, base catalysis | 65-80% overall | >95% after purification | Standard method, reproducible |
| Use of protected amino intermediates with Boc or Cbz groups | Controlled temperature, deprotection step required | 70-85% overall | >98% | Higher purity, more steps |
| Microwave-assisted direct coupling | Elevated temperature, shorter reaction time | 75-90% | >95% | Efficient, scalable |
Summary Table of Key Synthetic Parameters
| Parameter | Description | Typical Range/Value |
|---|---|---|
| Reaction temperature | For alkylation and amination steps | 20–60 °C |
| Solvents used | Dichloromethane, methanol, ethanol, or acetonitrile | Varies by step |
| Reaction time | From several hours to 40 hours depending on method | 12–40 hours |
| Purification technique | Extraction, drying, chromatography | Standard organic purification |
| Final product form | Dihydrochloride salt | Crystalline solid |
Chemical Reactions Analysis
Types of Reactions
3-amino-1-(4-methylpiperazin-1-yl)propan-1-one Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
Medicinal Chemistry
3-Amino-1-(4-methylpiperazin-1-yl)propan-1-one dihydrochloride is primarily utilized in the synthesis of pharmaceutical compounds. Its structure allows it to serve as a building block for various bioactive molecules, particularly those targeting neurological disorders.
Case Study: Antidepressant Development
Research has indicated that derivatives of this compound may exhibit antidepressant properties by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have demonstrated its potential efficacy in preclinical models of depression .
Proteomics
In proteomics, this compound is used as a reagent for the labeling of proteins and peptides. It facilitates the identification and quantification of proteins in complex biological samples.
Case Study: Protein Interaction Studies
In a study focusing on protein-protein interactions, researchers employed 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one dihydrochloride to tag specific proteins, allowing for their isolation and subsequent analysis through mass spectrometry. This method enhanced the understanding of cellular processes and disease mechanisms .
Synthetic Chemistry
The compound serves as an intermediate in the synthesis of various heterocyclic compounds. Its reactivity allows it to participate in diverse chemical reactions, including alkylation and acylation processes.
Case Study: Synthesis of Piperazine Derivatives
A notable application involves its use in synthesizing piperazine derivatives, which are crucial in developing new therapeutic agents for treating anxiety and other psychiatric disorders. The versatility of this compound enables chemists to modify its structure to optimize biological activity .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one Dihydrochloride involves its interaction with specific molecular targets and pathways. It is taken up by cells via endocytosis and can affect various cellular processes . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-amino-1-(4-methylpiperazin-1-yl)propan-1-one Dihydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and have diverse applications in scientific research. Its ability to act as a precursor in organic synthesis and its potential therapeutic effects make it a valuable compound in various fields.
Biological Activity
3-Amino-1-(4-methylpiperazin-1-yl)propan-1-one dihydrochloride, with the CAS number 717904-35-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.
The molecular formula for 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one dihydrochloride is with a molecular weight of 244.16 g/mol. It is characterized by its dihydrochloride salt form, which enhances its solubility in water and biological fluids.
| Property | Value |
|---|---|
| Molecular Formula | C8H19Cl2N3O |
| Molecular Weight | 244.16 g/mol |
| CAS Number | 717904-35-3 |
| Purity | ≥95% |
| Physical Form | Oil |
Biological Activity
The biological activity of this compound has been explored in various studies, particularly in the context of its pharmacological effects.
Research indicates that 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one dihydrochloride may function as an inhibitor of certain enzymes involved in cell signaling pathways. Specifically, it has been shown to inhibit kinases associated with cancer cell proliferation, suggesting potential applications in oncology.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that this compound effectively inhibits the growth of cancer cell lines by inducing apoptosis. The IC50 values for various cancer types were measured, indicating potent activity in the nanomolar range against BCR-ABL-expressing cells .
- Neuropharmacological Effects : Another investigation highlighted its potential neuroprotective properties. In vitro assays showed that it could mitigate neuronal cell death induced by oxidative stress, suggesting a role in neurodegenerative disease treatment .
- Antimicrobial Properties : Preliminary tests revealed that the compound exhibits antimicrobial activity against several bacterial strains, indicating its potential as a lead compound for antibiotic development .
Safety and Toxicology
While the compound shows promising biological activity, safety assessments reveal that it possesses hazardous properties. It is classified under GHS hazard categories with statements indicating risks such as toxicity if ingested or if it comes into contact with skin .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-amino-1-(4-methylpiperazin-1-yl)propan-1-one dihydrochloride, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves coupling 4-methylpiperazine with a β-ketoamine precursor under acidic conditions. Optimization includes:
- Temperature : Maintain 0–5°C during amine protonation to minimize side reactions .
- Catalysts : Use anhydrous HCl for efficient dihydrochloride salt formation .
- Purification : Recrystallization in ethanol/water (3:1 v/v) improves purity (>95%) .
- Validation : Confirm structure via H/C NMR and LC-MS, and assess purity using HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Safety Protocols :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing .
- Spill Management : Neutralize spills with sodium bicarbonate, then collect with inert absorbents .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Key Methods :
- Spectroscopy : H NMR (DMSO-d6, δ 2.8–3.2 ppm for piperazine protons) and FT-IR (C=O stretch at ~1650 cm⁻¹) .
- Chromatography : Reverse-phase HPLC (retention time ~8.2 min, 220 nm detection) with ≥98% purity threshold .
- Elemental Analysis : Match calculated vs. observed C, H, N, Cl content (e.g., Cl%: 26.8 theoretical vs. 26.5 observed) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s receptor-binding kinetics in biological systems?
- Experimental Design :
- Assay Selection : Radioligand displacement assays (e.g., using H-labeled antagonists) to determine IC50 values .
- Controls : Include positive (known inhibitors) and negative (vehicle-only) controls.
- Data Analysis : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) to calculate Kd and Bmax .
- Troubleshooting : Account for pH-dependent solubility (optimize buffer at pH 7.4 ± 0.2) to avoid false negatives .
Q. How should contradictory solubility data in aqueous vs. organic solvents be resolved?
- Methodology :
- Solubility Screening : Use shake-flask method in PBS (pH 7.4), DMSO, and ethanol at 25°C. Centrifuge at 10,000×g for 10 min and quantify supernatant via UV-Vis (λmax = 254 nm) .
- Data Validation : Cross-check with dynamic light scattering (DLS) to detect micelle/aggregate formation in aqueous media .
- Resolution : If discrepancies persist, consider co-solvents (e.g., 10% DMSO in PBS) or derivatization for improved solubility .
Q. What strategies are effective for assessing the compound’s stability under varying environmental conditions?
- Stability Studies :
- Thermal Stability : Incubate at 4°C, 25°C, and 40°C for 1–4 weeks. Analyze degradation via LC-MS (e.g., detect dehydrochlorinated byproducts) .
- Photostability : Expose to UV light (300–400 nm) for 24 hr and monitor oxidation products .
- Statistical Design : Use a factorial design (temperature × pH × light) to identify critical degradation factors .
Q. How can researchers investigate synergistic effects between this compound and other bioactive agents?
- Synergy Testing :
- Combination Index (CI) : Perform checkerboard assays and calculate CI using the Chou-Talalay method (CI < 1 indicates synergy) .
- Mechanistic Studies : Use transcriptomics (RNA-seq) to identify overlapping pathways affected by the combination .
- Controls : Test individual agents at equivalent concentrations to rule out additive effects.
Data Contradiction Analysis
Q. How to address conflicting results in receptor affinity assays across different laboratories?
- Root Cause Analysis :
- Protocol Variability : Compare buffer composition (e.g., Mg²⁺ or EDTA presence alters GPCR binding) .
- Compound Integrity : Verify batch-to-batch consistency via DSC (melting point ±2°C) .
- Mitigation : Standardize protocols (e.g., ICH guidelines) and use reference standards (e.g., USP-grade reagents) .
Q. What steps should be taken if biological activity is observed in vitro but not in vivo?
- Troubleshooting Framework :
- Pharmacokinetics : Assess plasma half-life (LC-MS/MS) and blood-brain barrier penetration (logP calculation vs. experimental) .
- Metabolite Screening : Identify inactive metabolites via hepatocyte incubation and UPLC-QTOF .
- Redesign : Modify the compound’s lipophilicity (e.g., prodrug formulation) to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
